molecular formula C13H16O2 B1603145 5-(4-Ethenylphenyl)pentanoic acid CAS No. 121739-61-5

5-(4-Ethenylphenyl)pentanoic acid

Cat. No.: B1603145
CAS No.: 121739-61-5
M. Wt: 204.26 g/mol
InChI Key: KHUYUPYDGZTBIT-UHFFFAOYSA-N
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Description

5-(4-Ethenylphenyl)pentanoic acid is a synthetic carboxylic acid derivative characterized by a pentanoic acid backbone substituted at the fifth carbon with a 4-ethenylphenyl group. These analogs often exhibit bioactivity modulated by substituents on the phenyl ring or modifications to the pentanoic acid chain .

Properties

IUPAC Name

5-(4-ethenylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-11-7-9-12(10-8-11)5-3-4-6-13(14)15/h2,7-10H,1,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUYUPYDGZTBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622038
Record name 5-(4-Ethenylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121739-61-5
Record name 5-(4-Ethenylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethenylphenyl)pentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethenylphenyl)pentanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Ethenylphenyl)pentanoic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and drug development.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-(4-Ethenylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence the compound’s biological activity and therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

  • 5-(4-Methoxyphenyl)pentanoic Acid (CAS 7508-04-5) Structure: A methoxy group replaces the ethenyl group at the para position. Properties: Higher lipophilicity compared to hydroxyl or ethenyl substituents, influencing membrane permeability . Applications: Precursor in synthetic routes for bioactive molecules (e.g., α7 nAChR agonists) .
  • 5-(4-Hydroxyphenyl)pentanoic Acid (CAS 4654-08-4) Structure: Para-hydroxyl substitution enhances hydrogen-bonding capacity.
  • Loxiglumide (CR 1505) Structure: 5-(N-3-Methoxypropyl-pentylamino)-5-oxo-pentanoic acid. Bioactivity: Cholecystokinin antagonist with ED50 values of 9–80 µmol/kg in pancreatitis models. The 5-oxo and alkylamino groups are critical for receptor binding .

Pharmacological Analogues

  • 5-Amino-4-(4-Chlorophenyl)pentanoic Acid (Compound 10) Structure: Chlorophenyl substitution with an amino group at position 4. Bioactivity: Inactive at GABAA/B receptors but showed atypical inhibition (94%) of ileum contractions, suggesting a non-GABAergic mechanism .
  • SEN15924 (WAY-361789) Structure: 5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic acid linked to a pyrazolyl group. Bioactivity: Full α7 nAChR agonist (EC50 < 1 µM) with cognitive-enhancing effects in rodent models. The acetyl-diazepane moiety improves selectivity over α3 nAChR .

Data Table: Key Comparative Properties

Compound Name Substituent Molecular Weight Bioactivity/Application Key Reference
5-(4-Ethenylphenyl)pentanoic acid 4-Ethenylphenyl Not reported Limited data; inferred structural roles N/A
5-(4-Methoxyphenyl)pentanoic acid 4-Methoxyphenyl 208.25 Synthetic intermediate
Loxiglumide (CR 1505) N-3-Methoxypropylpentyl 451.36 Cholecystokinin antagonist (ED50 = 9 µmol/kg)
SEN15924 4-Acetyldiazepane 505.56 α7 nAChR agonist (EC50 < 1 µM)
5-Amino-4-(4-Cl-Ph)pentanoic acid 4-Chlorophenyl, amino 243.70 Non-GABAergic ileum inhibition (IC50 = 7.4 µM)

Research Findings and Mechanistic Insights

  • Substituent Position and Bioactivity : Para-substitutions (e.g., ethenyl, methoxy) on the phenyl ring enhance target engagement by optimizing steric and electronic interactions. For example, SEN15924’s acetyl-diazepane group improves α7 nAChR selectivity .
  • Carboxylic Acid Functionality : Critical for hydrogen bonding in receptor binding (e.g., GABAB receptor interaction in baclofen analogs) .
  • Synthetic Challenges: Cyclization attempts of 5-(p-methoxyphenyl)pentanoic acid failed, suggesting rigidity or steric hindrance from substituents may limit ring formation .

Biological Activity

5-(4-Ethenylphenyl)pentanoic acid, also known by its CAS number 121739-61-5, is a compound of interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pentanoic acid backbone with an ethenylphenyl substituent. This structure positions it within the class of diarylpentanoids, which are known for diverse biological activities.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies on diarylpentanoids have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the ethenyl group may enhance the interaction with microbial membranes, leading to increased permeability and cell death.

Antioxidant Activity

Diarylpentanoids are noted for their antioxidant capabilities, which can protect cells from oxidative stress. The structural features of this compound may contribute to its ability to scavenge free radicals, thus preventing cellular damage .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by studies indicating that diarylpentanoids can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 . This suggests a possible application in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammation and microbial metabolism.
  • Membrane Interaction : The hydrophobic nature of the ethenyl group may facilitate interactions with lipid membranes, disrupting microbial integrity.
  • Free Radical Scavenging : The compound's structure allows it to donate electrons and neutralize free radicals, thereby reducing oxidative stress.

Structure-Activity Relationship (SAR)

A comprehensive review of diarylpentanoids highlighted the importance of specific structural elements in determining biological activity. For instance, modifications at the para-position of the phenyl ring have been linked to enhanced antimicrobial properties .

Structural FeatureActivity Impact
Ethenyl GroupIncreases membrane permeability
Long-chain Aliphatic TailEnhances solubility and bioavailability
Substituents on Phenol RingModulates enzyme inhibition

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of diarylpentanoids found that those with longer aliphatic chains exhibited superior activity against E. coli compared to their shorter counterparts. This supports the hypothesis that hydrophobic interactions play a crucial role in antimicrobial efficacy .
  • Anti-inflammatory Potential : In vitro studies demonstrated that compounds structurally related to this compound significantly reduced TNF-alpha levels in macrophages stimulated with LPS, indicating strong anti-inflammatory potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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